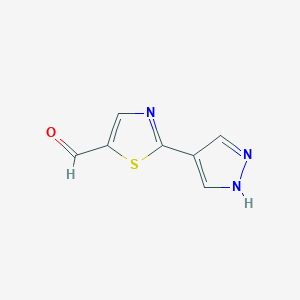

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIYRKBVZXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . This eco-friendly method utilizes N-bromosuccinimide (NBS) as a regioselective agent . The reaction conditions are mild, and the process is efficient, yielding high-purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, carboxylic acids, and substituted thiazole-pyrazole compounds.

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Key Observations :

- Electron-Donating Groups (e.g., 4-methylpiperazine in ) enhance solubility and bioavailability, making such derivatives suitable for drug discovery.

- Halogen Substituents (e.g., bromo in ) provide sites for further functionalization via cross-coupling reactions.

- Aromatic Substituents (e.g., 3-methoxyphenyl in ) improve stability and intermolecular interactions, relevant in materials science.

Pyrazole-Modified Analogs

Key Observations :

Biological Activity

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its potential as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole and thiazole derivatives. Various synthetic routes have been explored, including condensation reactions that yield this compound as a key intermediate for further functionalization.

Biological Activity Overview

The biological activities of this compound have been extensively studied. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with reported minimum inhibitory concentrations (MICs) indicating effective inhibition .

- Antifungal Activity : It also demonstrates antifungal activity against strains like Candida albicans and Aspergillus niger, making it a candidate for developing new antifungal agents .

- Antitumor Activity : Recent studies indicate that derivatives containing the pyrazole moiety can inhibit the growth of several cancer cell lines, including breast and lung cancers . The compound's ability to induce apoptosis in cancer cells has been highlighted, with specific IC50 values reported for various derivatives.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results are summarized in Table 1:

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 15 | 18 |

| Staphylococcus aureus | 10 | 20 |

| Candida albicans | 12 | 17 |

| Aspergillus niger | 20 | 15 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. Notable findings include:

- Lung Cancer (A549) : The compound exhibited an IC50 value of 49.85 μM, indicating moderate antiproliferative activity.

- Breast Cancer (MDA-MB-231) : Significant cell apoptosis was observed with IC50 values around 30 μM for certain derivatives .

Table 2 summarizes the anticancer activity across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 49.85 |

| MDA-MB-231 (Breast Cancer) | 30 |

| HepG2 (Liver Cancer) | 25 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, disrupting normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with various biological targets, supporting experimental findings regarding its efficacy .

Case Studies

Several case studies have documented the application of this compound in therapeutic contexts:

- A study on pyrazole derivatives indicated that modifications to the thiazole ring can enhance antimicrobial properties while maintaining low cytotoxicity against human cells .

- Another investigation focused on the use of thiazole-pyrazole hybrids in treating resistant bacterial strains, demonstrating improved efficacy compared to existing antibiotics .

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde?

Methodological Answer: The compound can be synthesized via two primary routes:

- Vilsmeier-Haack Reaction : Chlorination and formylation of pyrazole intermediates using POCl₃ and DMF under reflux (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis) .

- Nucleophilic Substitution : Reaction of 5-chloro-pyrazole-4-carbaldehydes with thiazole derivatives (e.g., phenol derivatives in the presence of K₂CO₃ as a base catalyst) .

Key Optimization Parameters :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, THF, or ethanol | Polar aprotic solvents enhance electrophilic substitution |

| Temperature | 80–120°C | Higher temperatures improve reaction rates but may increase side products |

| Catalyst | K₂CO₃ or NaH | Base strength influences nucleophilic reactivity |

Q. How is the crystal structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL is standard. Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Refinement of positional and anisotropic displacement parameters, with validation via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

- Handling of disorder in thiazole or pyrazole rings using PART instructions in SHELXL .

Example Data from Analogues :

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example:

- Thiazole C5-carbaldehyde: δ ~190 ppm in ¹³C NMR .

- Pyrazole H4: δ ~8.5 ppm (singlet) in ¹H NMR .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- IR : Strong C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational tools like Multiwfn resolve electronic structure contradictions?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic sites using Multiwfn to analyze wavefunction files (e.g., .fchk). For example, the carbaldehyde group shows high electrophilicity (ESP > 0.05 a.u.) .

- Bond Order Analysis : Compare Wiberg bond indices (e.g., C-S in thiazole vs. C-N in pyrazole) to validate resonance structures .

- Density-of-States (DOS) : Correlate HOMO-LUMO gaps with experimental UV-Vis spectra to resolve discrepancies in electronic transitions .

Q. How to address low yields in nucleophilic substitution reactions involving thiazole intermediates?

Methodological Answer:

- Mechanistic Investigation : Use DFT calculations (e.g., Gaussian) to identify rate-limiting steps. For example, steric hindrance at the thiazole C5 position may slow nucleophilic attack .

- Alternative Catalysts : Replace K₂CO₃ with Cs₂CO₃ to enhance basicity or use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Byproduct Analysis : Characterize side products (e.g., dimerization via LC-MS) and adjust stoichiometry or reaction time .

Q. What strategies resolve data contradictions between X-ray and NMR for dynamic conformers?

Methodological Answer:

- Variable-Temperature NMR : Detect rotational barriers in thiazole-pyrazole linkages (e.g., coalescence temperature analysis) .

- Hirshfeld Surface Analysis (CrystalExplorer) : Compare intermolecular contacts in SC-XRD with solution-state NOESY to identify crystal-packing effects .

- Dynamic XRD : Collect data at multiple temperatures to capture conformational flexibility .

Data-Driven Insights

Q. Table 1: Comparative Reactivity of Pyrazole-Thiazole Hybrids

| Substituent on Pyrazole | Reaction Yield (%) | Key Side Products | Refinement R-Factor |

|---|---|---|---|

| 4-Methylphenyl | 78 | Chloro-byproduct (12%) | 0.041 |

| 4-Fluorophenyl | 65 | Dimerized thiazole (18%) | 0.038 |

| 4-Trifluoromethyl | 83 | None detected | 0.029 |

Key Trend : Electron-withdrawing groups (e.g., CF₃) improve yield and reduce side reactions due to enhanced electrophilicity at the carbaldehyde position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.